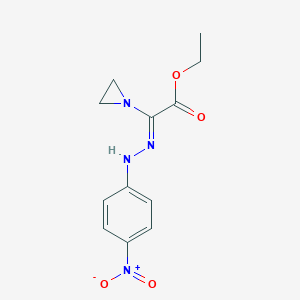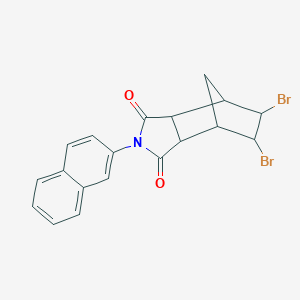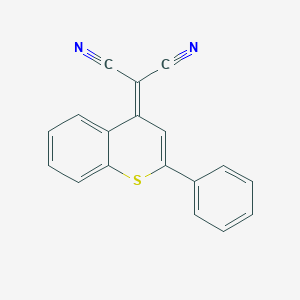![molecular formula C15H12N2OS B377100 12,13-dimethyl-14-thia-9,16-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,11(15),12-hexaen-10-one CAS No. 117481-12-6](/img/structure/B377100.png)
12,13-dimethyl-14-thia-9,16-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,11(15),12-hexaen-10-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethylthieno[2’,3’:4,5]pyrimido[2,1-a]isoindol-4(6H)-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethylthieno[2’,3’:4,5]pyrimido[2,1-a]isoindol-4(6H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a thieno[2,3-d]pyrimidine derivative, the compound can be synthesized through a series of reactions including alkylation, cyclization, and oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired application and the available technology.
化学反应分析
Types of Reactions
2,3-Dimethylthieno[2’,3’:4,5]pyrimido[2,1-a]isoindol-4(6H)-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation might yield a more oxidized derivative of the compound, while reduction could produce a more reduced form. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.
科学研究应用
2,3-Dimethylthieno[2’,3’:4,5]pyrimido[2,1-a]isoindol-4(6H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions and as a probe for understanding biological pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 2,3-dimethylthieno[2’,3’:4,5]pyrimido[2,1-a]isoindol-4(6H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and the biological context.
相似化合物的比较
Similar Compounds
Similar compounds include other thieno[2,3-d]pyrimidine derivatives and related heterocyclic compounds. Examples include:
- 5,6-Dimethylthieno[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid
- 5,6-Dimethylthieno[2,3-d]pyrimidin-4-ylamine
Uniqueness
What sets 2,3-dimethylthieno[2’,3’:4,5]pyrimido[2,1-a]isoindol-4(6H)-one apart is its unique ring structure, which imparts specific chemical and biological properties
属性
CAS 编号 |
117481-12-6 |
|---|---|
分子式 |
C15H12N2OS |
分子量 |
268.3g/mol |
IUPAC 名称 |
12,13-dimethyl-14-thia-9,16-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,11(15),12-hexaen-10-one |
InChI |
InChI=1S/C15H12N2OS/c1-8-9(2)19-14-12(8)15(18)17-7-10-5-3-4-6-11(10)13(17)16-14/h3-6H,7H2,1-2H3 |
InChI 键 |
LJMSKGBTIJHIKD-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N3CC4=CC=CC=C4C3=N2)C |
规范 SMILES |
CC1=C(SC2=C1C(=O)N3CC4=CC=CC=C4C3=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Methylphenyl)-3-{5-[3-(4-methylphenyl)-3-oxo-1-propenyl]-2-furyl}-2-propen-1-one](/img/structure/B377017.png)
![2-(4-chlorophenyl)-4-(4-methoxyphenyl)-10H-indeno[1,2-g]quinoline](/img/structure/B377018.png)
![3-[1,1'-biphenyl]-4-yl-4-(4-methoxyphenyl)-5-(1-naphthyl)-4H-1,2,4-triazole](/img/structure/B377020.png)
![6-(4-Bromophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B377021.png)
![3-(4-Bromophenyl)-1-{8-[3-(4-bromophenyl)acryloyl]dibenzo[b,d]furan-2-yl}-2-propen-1-one](/img/structure/B377023.png)
![2-[4-(Dimethylamino)benzylidene]-1-phenyl-1,3-butanedione](/img/structure/B377024.png)
![6-[3-(2-methoxyphenyl)acryloyl]-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B377026.png)

![5-(3-Nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B377028.png)
![4-methyl-N-[3-(4-nitrophenyl)-2-propenylidene]aniline](/img/structure/B377029.png)
![4-Hexyl 4'-octyl 2,2'-bis[4-quinolinecarboxylate]](/img/structure/B377031.png)



